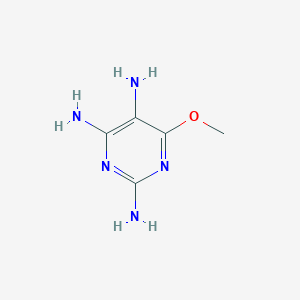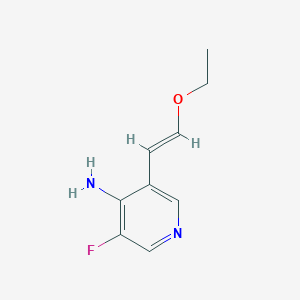
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine is a heterocyclic compound that contains a pyridine ring substituted with an ethoxyvinyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction involves the coupling of (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed conditions to form the ethoxyvinyl-substituted pyridine.
Amide Formation: The intermediate product is then reacted with ammonia in methanol to form the corresponding amide.
Cyclization: The amide undergoes cyclization under acidic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The ethoxyvinyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Ammonia in Methanol: Used for amide formation.
Acidic Conditions: Used for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of pyridine derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyvinyl and fluorine substituents can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-pyrido[3,4-d]pyrimidine: A similar compound used as a kinase inhibitor scaffold.
Pyrrolopyrazine Derivatives: Compounds with similar biological activities, such as antimicrobial and kinase inhibitory properties.
Uniqueness
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11FN2O |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-[(E)-2-ethoxyethenyl]-5-fluoropyridin-4-amine |
InChI |
InChI=1S/C9H11FN2O/c1-2-13-4-3-7-5-12-6-8(10)9(7)11/h3-6H,2H2,1H3,(H2,11,12)/b4-3+ |
InChI Key |
KRQMMQWVIOGZLA-ONEGZZNKSA-N |
Isomeric SMILES |
CCO/C=C/C1=CN=CC(=C1N)F |
Canonical SMILES |
CCOC=CC1=CN=CC(=C1N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)


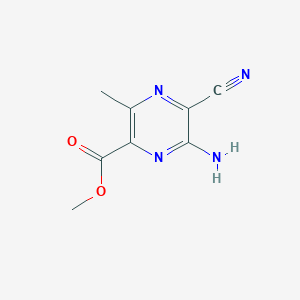
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13103410.png)
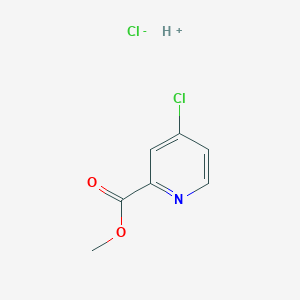

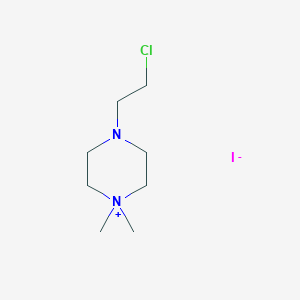
![Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B13103429.png)

![4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B13103450.png)

